molecular formula C12H16 B7856724 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl CAS No. 67003-10-5

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl

Cat. No.: B7856724
CAS No.: 67003-10-5
M. Wt: 160.25 g/mol
InChI Key: NUAKIPFPYYHNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: is a complex organic compound with the molecular formula C12H16 . It is a derivative of dicyclopentadiene, featuring a tricyclic structure with methyl groups at the 3 and 9 positions

Synthetic Routes and Reaction Conditions:

  • Hydrogenation: One common method involves the hydrogenation of dicyclopentadiene in the presence of a palladium catalyst on gamma-alumina (Pd/γ-Al2O3) at 76°C. This process proceeds via an intermediate endo-tricyclo[5.2.1.0(2.6)]dec-3-ene to form the final product.

  • Other Methods: Various other synthetic routes may involve different catalysts and reaction conditions, but the hydrogenation method is the most widely used due to its efficiency and reliability.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to maximize production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to simpler hydrocarbons.

  • Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Halogenated compounds and other functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The exact mechanism by which Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl exerts its effects depends on its specific application. In general, its reactivity is influenced by the presence of the tricyclic structure and the methyl groups, which can affect the electronic properties of the molecule. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • Dicyclopentadiene: The parent compound without methyl groups.

  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl: A structural isomer with methyl groups at different positions.

  • Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl: The compound .

Uniqueness:

  • The presence of methyl groups at the 3 and 9 positions gives Tricyclo[5210(26)]deca-3,8-diene, 3,9-dimethyl unique steric and electronic properties compared to its isomers and the parent compound

Properties

IUPAC Name

3,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-7-3-4-10-9-5-8(2)11(6-9)12(7)10/h3,5,9-12H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAKIPFPYYHNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C1C3CC2C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369107
Record name Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67003-10-5
Record name Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,9-dimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.